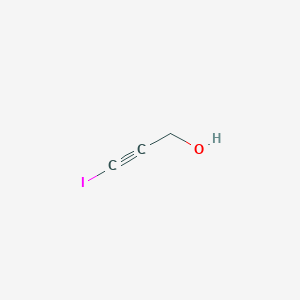

3-Iodo-2-propynol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodoprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IO/c4-2-1-3-5/h5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQJMGROXSSXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061917 | |

| Record name | 2-Propyn-1-ol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1725-82-2 | |

| Record name | Iodopropargyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1725-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-propynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-ol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-2-propynol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODO-2-PROPYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A477M4X26N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Iodo 2 Propynol and Its Iodinated Propargylic Analogues

Direct Iodination Strategies for Propargyl Alcohols

Direct iodination involves the introduction of an iodine atom onto the alkyne framework of a propargyl alcohol. These methods are often favored for their atom economy and straightforward approach.

Electrophilic iodination is a fundamental method for synthesizing iodoalkynes. The reaction typically proceeds through the attack of the electron-rich alkyne on an electrophilic iodine source, forming a cyclic iodonium (B1229267) ion intermediate. mdpi.comrsc.org This intermediate is then opened to yield the final product. Various reagents and conditions have been developed to generate the required electrophilic iodine species (I⁺). acs.org

Common electrophilic iodination reagents include molecular iodine (I₂) in the presence of a base, or N-Iodosuccinimide (NIS). For instance, the reaction of terminal alkynes with I₂ and a base like potassium carbonate can effectively produce the corresponding iodoalkyne. The base is crucial for deprotonating the terminal alkyne, forming an acetylide that readily reacts with iodine. Another approach involves the in-situ generation of hypoiodous acid (HOI) from the reduction of 2-iodoxybenzoic acid (IBX) in the presence of molecular iodine, which can then react with alkenes and alkynes. organic-chemistry.org

Research by Piancatelli and co-workers demonstrated the electrophilic iodination of tertiary propargyl alcohols to produce α-iodo-α,β-unsaturated aldehydes. rsc.orgrsc.org This transformation, considered an iodo-Meyer–Schuster rearrangement, utilized pyridinium (B92312) dichromate (PDC) to oxidize molecular iodine, thereby generating the iodonium ions in situ. rsc.org

Table 1: Electrophilic Iodination Protocols for Propargylic Alcohols and Derivatives This table is interactive. Click on the headers to sort.

| Iodine Source | Co-reagent/Catalyst | Substrate Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| I₂ | Pyridinium dichromate (PDC) | Tertiary Propargyl Alcohols | α-Iodoenals | Good | rsc.orgrsc.org |

| N-Iodosuccinimide (NIS) | Hydroxy(tosyloxy)iodobenzene (HTIB) | Secondary Propargyl Alcohols | α-Iodoenones | Moderate to Good | rsc.org |

| I₂ | H₃PO₃ | Terminal Alkynes | Hydroiodination Product | Good | mdpi.com |

| KI | CuSO₄ | Terminal Alkynes | Iodoalkynes | High (55-98%) | nih.gov |

| I₂ | Oxone | 1-Aryl/alkyl butadienes | Iodohydrins | Good | organic-chemistry.org |

Transition metal catalysis offers mild and highly selective pathways for the synthesis of iodinated propargylic compounds. Gold catalysts, in particular, are renowned for their ability to activate alkynes toward nucleophilic attack. researchgate.netresearchgate.net Gold(I) and Gold(III) complexes can catalyze the rearrangement of propargylic esters or alcohols, which can be trapped by an iodine source to yield functionalized products. organic-chemistry.orgnih.gov

A notable example is the gold-catalyzed conversion of propargylic acetates into linear α-iodoenones. organic-chemistry.org Using a catalytic amount of Au(PPh₃)NTf₂ in the presence of N-iodosuccinimide (NIS), propargylic acetates are transformed with high efficiency and, for aliphatic substrates, excellent Z-selectivity. organic-chemistry.org The mechanism involves a gold-catalyzed rearrangement of the propargylic ester followed by an electrophilic attack from the iodinating agent. organic-chemistry.org Similarly, gold(III) catalysts have been employed for the direct nucleophilic substitution of propargylic alcohols with various nucleophiles, showcasing the versatility of gold in these transformations. researchgate.netmdpi.com While direct Au/Mo bimetallic catalysis for simple iodination is less commonly detailed, molybdenum complexes have been implicated in catalytic systems for alkyne functionalization, often in conjunction with other metals like gold and silver. rsc.org

Utility of Hypervalent Iodine Reagents in Iodo-Propargylic Chemistry

Hypervalent iodine compounds have become indispensable reagents in modern organic synthesis due to their low toxicity, high reactivity, and selectivity. numberanalytics.comacs.orgnih.govnih.gov These reagents, containing iodine in a +3 or +5 oxidation state, act as powerful and environmentally friendly oxidants and electrophiles. nih.govacs.org They are used in a wide array of transformations, including halogenations, oxidations, and rearrangements. nih.govnih.gov

In the context of iodo-propargylic chemistry, hypervalent iodine reagents are particularly useful for achieving chemoselective iodination of alkynes. nih.govacs.org A system combining tetrabutylammonium (B224687) iodide (TBAI) with (diacetoxyiodo)benzene (B116549) (PIDA) is specific for the monoiodination of alkynes. nih.govacs.org In contrast, using potassium iodide (KI) with PIDA leads to di-iodination. nih.govacs.org This tunability allows for precise control over the degree of iodination.

Barluenga's reagent, bis(pyridine)iodonium tetrafluoroborate (B81430) (Ipy₂BF₄), is another mild and effective hypervalent iodine reagent for iodofunctionalization. sigmaaldrich.comwikipedia.org It reacts with a wide range of unsaturated substrates, including alkynes, under mild conditions and tolerates many functional groups. sigmaaldrich.com It can be used for general iodinations and, in some cases, for the oxidation of alcohols to carbonyls. sigmaaldrich.comunirioja.es The unique reactivity of hypervalent iodine compounds often enables transformations that are difficult to achieve with other reagents. nih.govacs.org

Table 3: Applications of Hypervalent Iodine Reagents in Alkyne Iodination This table is interactive. Click on the headers to sort.

| Hypervalent Iodine Reagent | Co-reagent/Iodine Source | Application | Outcome | Reference |

|---|---|---|---|---|

| (Diacetoxyiodo)benzene (PIDA) | Tetrabutylammonium iodide (TBAI) | Monoiodination of alkynes | Selective formation of mono-iodoalkynes | nih.govacs.org |

| (Diacetoxyiodo)benzene (PIDA) | Potassium Iodide (KI) | Di-iodination of alkynes | Selective formation of di-iodoalkenes | nih.govacs.org |

| 2-Iodoxybenzoic acid (IBX) | I₂ in DMSO | Iodohydrin formation from olefins | anti-Iodohydrins | organic-chemistry.org |

| Bis(pyridine)iodonium tetrafluoroborate (Ipy₂BF₄) | None | Iodofunctionalization of unsaturated substrates | Iodinated heterocycles/naphthalenes | sigmaaldrich.com |

| Hydroxy(tosyloxy)iodobenzene (HTIB) | N-Iodosuccinimide (NIS) | Halogenation of secondary propargyl alcohols | α-Iodoenones | rsc.org |

Mechanistic Principles and Reactivity Profiles of 3 Iodo 2 Propynol

Electrophilic Activation and Intramolecular Rearrangements

The presence of an electron-withdrawing iodine atom on the alkyne of 3-iodo-2-propynol significantly influences its reactivity. Electrophilic activation of the triple bond is a key step in initiating several important intramolecular rearrangements.

The Iodo-Meyer-Schuster rearrangement is a significant transformation of propargyl alcohols, and while direct studies on this compound are specific, the rearrangement of closely related 3-alkoxy-2-yn-1-ols provides a clear mechanistic framework. This reaction typically yields α-iodo-α,β-unsaturated esters or ketones. nih.govorganic-chemistry.org The reaction is commonly promoted by sources of electrophilic iodine, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). nih.govorganic-chemistry.org

The proposed mechanism commences with the electrophilic activation of the alkyne by the iodine species, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. In the case of 3-alkoxypropargyl alcohols, this is followed by an intramolecular attack from the hydroxyl group, which, after a sequence of steps including ring opening, results in the formation of an α-iodo-α,β-unsaturated ester. organic-chemistry.org For propargyl alcohols, a similar pathway leads to α-iodo-α,β-unsaturated ketones. rsc.org A key feature of this rearrangement is its potential for high stereoselectivity. For instance, the rearrangement of secondary 3-alkoxypropargyl alcohols often proceeds to give the Z-isomers of the α-iodo-α,β-unsaturated esters exclusively. nih.govorganic-chemistry.org

The classic Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The iodo-variant introduces a halogen atom at the α-position of the resulting unsaturated carbonyl compound, expanding its synthetic utility. nih.gov

Table 1: Examples of Iodo-Meyer-Schuster Rearrangement of Propargyl Alcohol Derivatives

| Starting Material (Propargyl Alcohol Derivative) | Reagent | Product (α-Iodo-α,β-unsaturated carbonyl) | Yield (%) | Reference |

| 3-ethoxy-1-phenyl-2-propyn-1-ol | I₂ | (Z)-ethyl 2-iodo-3-phenylacrylate | 85 | organic-chemistry.org |

| 1-(3-ethoxyphenyl)-3-phenoxy-2-propyn-1-ol | NIS | (Z)-ethyl 2-iodo-3-(3-ethoxyphenyl)acrylate | 82 | organic-chemistry.org |

| 1-phenyl-2-propyn-1-ol | I₂/PDC | (Z)-2-iodo-1,3-diphenylprop-2-en-1-one | Not specified | nih.gov |

| 1-cyclohexyl-2-propyn-1-ol | I₂/m-CPBA/Cl₃CCO₂H/NaI | (Z)-1-cyclohexyl-2-iodo-2-propen-1-one | Not specified | nih.gov |

The choice of solvent and the presence of ligands can significantly impact the course and efficiency of reactions involving the iodo-propargylic moiety. In the traditional Meyer-Schuster rearrangement, the solvent is known to be important, with a proposed "solvent cage" stabilizing the transition state. wikipedia.org For iodine-promoted rearrangements, the solvent can influence the reactivity of the iodinating agent and the stability of intermediates. For instance, the Iodo(III)-Meyer-Schuster rearrangement of propargylic alcohols promoted by benziodoxole triflate has been shown to proceed under mild conditions, and the choice of solvent can affect reaction outcomes. ntu.edu.sg The use of fluoroalcohols as solvents has been shown to be efficient for certain iodine(III)-promoted oxidative rearrangements. researchgate.net

In related metal-catalyzed transformations of propargylic alcohols, both solvents and ligands play a crucial role. For example, in the gold-catalyzed dihalohydration of propargyl alcohols, acetonitrile (B52724) was found to be a superior solvent compared to diethyl ether or tetrahydrofuran, leading to cleaner reactions and higher yields. nih.gov Ligands are fundamental in metal-catalyzed reactions for tuning the catalyst's electronic and steric properties, thereby controlling reactivity and selectivity. In palladium-catalyzed cyclizations of alkyne-tethered substrates, the choice of ligand can dramatically affect enantioselectivity and even the regioselectivity of ring formation (e.g., 5-membered vs. 6-membered rings). nih.gov While not always directly involving this compound, these findings underscore the principle that the reaction environment, including solvent and any coordinating ligands, is a critical parameter in directing the chemical behavior of propargylic systems.

Cyclization Reactions Initiated by the Iodo-Propargylic Moiety

The iodo-propargylic group in this compound and its derivatives is a key functionality for initiating a variety of cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic structures.

Iodocyclization reactions are powerful methods for constructing rings, where an electrophilic iodine source activates an alkyne towards intramolecular nucleophilic attack. The regioselectivity of these cyclizations is a critical aspect, often governed by Baldwin's rules. The two common pathways for the cyclization of alkynes are the endo-dig and exo-dig modes. For a six-membered ring formation, a 6-endo-dig pathway is followed, while a five-membered ring is typically formed via a 5-endo-dig pathway.

The iodo-propargylic moiety can participate in such regioselective cyclizations. For example, a facile synthesis of substituted iodo-benzo[a]phenazines has been achieved through a regioselective 6-endo-dig iodocyclization. researchgate.net This process involves the formation of an iodonium ion intermediate followed by a nucleophilic attack. Similarly, 5-endo-dig iodocyclization of certain propargylic alcohols can lead to the formation of highly substituted indolizinones.

Table 2: Examples of Regioselective Iodocyclization

| Starting Material | Reagent | Cyclization Mode | Product | Reference |

| 2-aryl-3-(aryl/alkylethynyl)quinoxalines | I₂ | 6-endo-dig | Iodo-benzo[a]phenazines | researchgate.net |

| Propargyl alcohol derivative of indenoquinoxalinone | I₂/p-TSA | 5-endo-dig | Diazabenzocyclopentafluorene | researchgate.net |

The electrophilic activation of the alkyne in iodo-propargylic systems is a general strategy for the synthesis of halogenated heterocycles. The electrophile, often an iodine source, activates the triple bond, making it susceptible to attack by an intramolecular nucleophile (containing oxygen, nitrogen, sulfur, etc.). This leads to the formation of a cyclic structure with an iodine atom incorporated.

This methodology provides a direct route to various functionalized heterocycles. For instance, the iodocyclization of N-propargyl-amino-pyrimidinones has been shown to produce functionalized pteridines with high regioselectivity. The reaction proceeds efficiently under ambient conditions using molecular iodine. The resulting halogenated heterocycles are valuable intermediates that can be further functionalized through cross-coupling reactions.

While not always termed as such, many iodocyclization reactions can be viewed as a form of halogenative cycloaddition. In these reactions, both the electrophilic halogen and a nucleophile add across the alkyne in a concerted or stepwise manner that results in a cyclic product. These transformations are synthetically valuable as they can introduce multiple functional groups and create cyclic frameworks in a single step.

For instance, the reaction of certain propargyl alcohol derivatives with an iodinating agent can lead to products that are the result of a formal cycloaddition of iodine and the elements of water or another nucleophile across the triple bond, followed by rearrangement. The initial step is the formation of a halonium ion, which is then intercepted by a nucleophile in a cyclizing fashion. The precise nature of the products depends on the substrate and reaction conditions.

Cross-Coupling Reactivity of this compound

The presence of an iodo group on an sp-hybridized carbon atom makes this compound a valuable substrate for a variety of cross-coupling reactions. These transformations are fundamental in organic synthesis for the formation of carbon-carbon bonds, allowing for the construction of more complex molecular architectures. The reactivity of the C-I bond in this compound is exploited in several catalytic systems, including those based on palladium, copper, and other transition metals, as well as in emerging transition-metal-free methodologies.

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a C(sp)-C(sp²) or C(sp)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In the context of this compound, it would typically react as the electrophilic partner with a terminal alkyne. The reaction is most commonly catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org

The catalytic cycle is generally understood to involve two interconnected cycles. The palladium cycle begins with the oxidative addition of the iodoalkyne to a Pd(0) species, forming a Pd(II)-alkynyl intermediate. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

A variety of palladium catalysts can be employed, with common examples including [Pd(PPh₃)₄] and [Pd(PPh₃)₂Cl₂]. libretexts.org The choice of ligands, such as bulky, electron-rich phosphines, can significantly influence the reaction's efficiency, sometimes allowing for the reaction to proceed at room temperature. organic-chemistry.org While specific examples detailing the Sonogashira coupling of this compound are not abundant in the provided literature, the general reactivity of iodoalkenes suggests its high reactivity in such transformations. wikipedia.org Copper-free Sonogashira variants have also been developed, which can be advantageous in certain contexts to avoid the formation of homocoupled alkyne byproducts. nih.govnih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Haloalkynes This table presents generalized conditions for Sonogashira couplings, as specific data for this compound was not available in the search results.

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) or Piperidine | THF or DMF | Room Temperature to 65 °C | wikipedia.orglibretexts.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | HN(i-Pr)₂ | Dioxane | Room Temperature | organic-chemistry.org |

| FeCl₃ / 1,10-phenanthroline | - | Water | Aerobic conditions | nih.gov |

While often used as a co-catalyst in Sonogashira reactions, copper can also independently catalyze the cross-coupling of haloalkynes with various nucleophiles. These reactions, often referred to as Ullmann-type couplings, are a valuable alternative to palladium-catalyzed methods. nih.gov Copper(I) salts, such as CuI, are typically used to activate the terminal alkyne.

Recent advancements have demonstrated that copper-catalyzed cross-coupling reactions can tolerate a wide range of functional groups and can be performed under ligand-free conditions, enhancing their practicality and cost-effectiveness. The development of amino acid-based ligands has been shown to facilitate these couplings under milder conditions. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool in organic synthesis, offering a more earth-abundant and cost-effective alternative to palladium. researchgate.netucla.edu Nickel catalysts have shown efficacy in the coupling of various electrophiles, including aryl and alkyl halides. nih.govresearchgate.net While specific applications of nickel catalysis for the cross-coupling of this compound are not detailed in the provided search results, the general principles of nickel-catalyzed C-C bond formation suggest its potential utility. researchgate.netucla.edu

In recent years, there has been a growing interest in developing transition-metal-free cross-coupling reactions to address the cost and toxicity concerns associated with some transition metals. organic-chemistry.org These methods often rely on the generation of highly reactive intermediates, such as radicals or arynes, or the use of organocatalysts.

For haloacetylenes, transition-metal-free coupling with electron-rich heterocycles has been reported to occur in a solid medium of metal oxides and salts at room temperature without the need for a catalyst or base. organic-chemistry.org Another approach involves the use of hypervalent iodine reagents, which can facilitate selective bond formation without the need for rare metals by generating reactive aryl cation-like species or radicals. While direct examples involving this compound are not explicitly provided, the principles of these emerging methodologies suggest potential future applications for this compound.

Derivatization Strategies and Functional Group Interconversions

The bifunctional nature of this compound, possessing both a reactive iodoalkyne moiety and a primary hydroxyl group, allows for a diverse range of derivatization strategies. These transformations can be used to introduce new functionalities, protect one of the reactive sites for subsequent reactions, or convert the existing functional groups into others.

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde, 3-iodo-2-propynal. This transformation provides access to α-iodo-α,β-unsaturated carbonyl compounds, which are versatile intermediates in organic synthesis. While specific protocols for the oxidation of this compound were not found in the search results, general methods for the oxidation of propargylic alcohols to the corresponding carbonyl compounds are well-established and would likely be applicable.

The hydroxyl group of this compound can be readily functionalized through esterification or etherification reactions. These derivatizations are useful for protecting the alcohol functionality during reactions at the iodoalkyne terminus or for introducing specific properties to the molecule.

Esterification can be achieved by reacting this compound with a carboxylic acid, acid anhydride, or acid chloride, often in the presence of a catalyst. athabascau.caresearchgate.net For example, the commercially available fungicide, 3-iodo-2-propynyl butylcarbamate (IPBC), is an ester derivative of this compound. atamanchemicals.comnih.govwikipedia.org This demonstrates the feasibility of forming carbamate (B1207046) esters from the hydroxyl group. The synthesis of IPBC involves the reaction of butyl isocyanate with propargyl alcohol, followed by iodination. wikipedia.org

Etherification can be accomplished through various methods, such as the Williamson ether synthesis. The formation of silyl (B83357) ethers by reaction with a silyl halide in the presence of a base is a common strategy for protecting alcohol groups. rsc.org The existence of the compound 2-((3-iodo-2-propynyl)oxy)-n-phenylbenzamide confirms that the hydroxyl group of this compound can be converted into an ether linkage. medcraveonline.com

Table 2: Examples of Hydroxyl Group Functionalization of this compound

| Derivative Name | Functional Group | Significance/Application | Reference |

|---|---|---|---|

| 3-Iodo-2-propynyl butylcarbamate (IPBC) | Carbamate Ester | Fungicide and preservative | atamanchemicals.comnih.govwikipedia.org |

| 2-((3-Iodo-2-propynyl)oxy)-n-phenylbenzamide | Ether | Demonstrates ether linkage formation | medcraveonline.com |

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne moiety of this compound, characterized by its sp-hybridized carbons and the acidic acetylenic proton, is a hub of chemical reactivity. This functionality allows the molecule to participate in a diverse range of transformations, including carbon-carbon bond-forming cross-coupling reactions, cycloadditions, and various cyclization strategies for the synthesis of complex cyclic and heterocyclic systems. These reactions leverage both the nucleophilic character of the derived acetylide and the susceptibility of the π-system to electrophilic attack or coordination with transition metals.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for terminal alkynes, enabling the formation of a C(sp)-C(sp²) or C(sp)-C(sp) bond. wikipedia.org This cross-coupling reaction typically involves a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a direct route to substituted propargyl alcohols.

The reaction mechanism involves two interconnected catalytic cycles. wikipedia.orgnrochemistry.com In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. nrochemistry.com Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, such as copper(I) iodide, in the presence of the base to form a highly nucleophilic copper acetylide intermediate. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The final step is reductive elimination from the resulting palladium complex, which yields the coupled product and regenerates the active Pd(0) catalyst. nrochemistry.com

A variety of palladium catalysts, such as Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄, are effective, often in combination with a copper(I) salt like CuI. jk-sci.com The reaction is typically carried out under mild, anaerobic conditions, often at room temperature. wikipedia.orgnrochemistry.com Amines like triethylamine or diisopropylamine (B44863) serve as both the base and, occasionally, the solvent. nrochemistry.comjk-sci.com

Table 1: Representative Conditions for Sonogashira Coupling of Propargylic Alcohols

This table summarizes typical reagents and conditions for the Sonogashira coupling, a key reaction for terminal alkynes like this compound.

| Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Pd(PPh₃)₂Cl₂ (0.5) | None | Tetrabutylphosphonium 4-ethoxyvalerate | Ionic Liquid | 55 °C | nih.gov |

| Aryl Halide | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | Room Temp | nrochemistry.com |

| (Z)-3-iodoalk-2-en-1-ol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Not specified | nih.gov |

| Iodoarene | Pd(PPh₃)₄ | CuI | Et₂NH | Not specified | Room Temp | gold-chemistry.org |

Cycloaddition Reactions

The carbon-carbon triple bond of this compound can serve as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org These reactions involve a 1,3-dipole, which reacts across the two carbons of the alkyne π-bond in a concerted, pericyclic fashion to yield a heterocycle. wikipedia.orgnih.gov

A common example is the reaction with nitrones. The nitrone-alkyne cycloaddition produces isoxazolines, which are valuable intermediates in organic synthesis. wikipedia.org The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory. wikipedia.org Similarly, organic azides react with alkynes to form stable 1,2,3-triazole rings. youtube.com This specific transformation is a well-known example of "click chemistry" due to its high efficiency and reliability. The resulting triazole is an aromatic and highly stable heterocycle. youtube.com

Table 2: [3+2] Cycloaddition Reactions with Alkynes

This table outlines common 1,3-dipoles used in [3+2] cycloaddition reactions with alkynes to form five-membered heterocycles.

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| Nitrone | Alkyne | Isoxazoline | Nitrone-alkyne [3+2] Cycloaddition | wikipedia.org |

| Organic Azide | Alkyne | 1,2,3-Triazole | Azide-alkyne Huisgen [3+2] Cycloaddition | youtube.com |

| Propargyl Carbonate | 4-Hydroxycoumarin (C,O-bisnucleophile) | Dihydrofuro[3,2-c]coumarin | Decarboxylative [3+2] Cycloaddition | rsc.org |

Other Cyclization and Heterocycle Syntheses

Beyond cycloadditions, the terminal alkyne of this compound is a versatile precursor for a variety of other cyclization reactions, often mediated by electrophiles or transition metals.

Electrophilic Iodocyclization : Molecular iodine can act as an electrophile to initiate cyclization. nih.govrsc.org In this process, the iodine activates the alkyne triple bond towards intramolecular nucleophilic attack by the adjacent hydroxyl group. researchgate.netnih.gov This type of reaction, known as iodocyclization, can proceed via different pathways (e.g., 5-exo-dig or 6-endo-dig) depending on the substrate and reaction conditions, leading to the formation of iodo-substituted heterocyclic products like iodofurans. nih.govrsc.org These iodo-functionalized heterocycles are themselves valuable intermediates for further cross-coupling reactions. researchgate.net

Metal-Catalyzed Cycloisomerization : Transition metals, particularly gold and molybdenum, can catalyze the intramolecular cyclization of alkynols. nih.govacs.orgnih.gov Gold catalysts are notably effective at activating the alkyne moiety towards nucleophilic attack by the tethered alcohol. nih.govfrontiersin.org This process, known as cycloisomerization, can lead to the formation of various oxygen-containing heterocycles such as furans and pyrans. nih.gov Molybdenum-catalyzed reactions can also yield dihydrofurans through the formation of a key vinylidene carbene complex intermediate. nih.govacs.org

These transformations highlight the synthetic utility of the terminal alkyne in this compound, enabling its use as a building block for a wide array of complex molecular architectures.

Advanced Analytical and Computational Investigations into 3 Iodo 2 Propynol Reactivity and Structure

Computational Chemistry and Theoretical Modeling

Theoretical modeling serves as a powerful tool to predict and interpret the chemical behavior of 3-iodo-2-propynol at a molecular level. By simulating its properties and reactions, researchers can gain insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Reactivity and Stability Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, offering profound insights into their stability and reactivity. For halogenated compounds like this compound, DFT calculations are particularly revealing. The presence of the iodine atom significantly influences the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on analogous halogen-substituted molecules show that iodine has an excellent capability to lower the LUMO level. mdpi.com A smaller energy gap (Egap) between the HOMO and LUMO is a critical indicator of higher chemical reactivity. mdpi.com Molecules with a small energy gap are generally more polarizable and act as soft molecules, readily interacting with other chemical species. mdpi.com

DFT calculations allow for the quantification of various reactivity descriptors that predict the behavior of this compound in chemical reactions. mdpi.com The molecular electrostatic surface potential (MESP) can be determined to identify the most active sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net For instance, in related structures, negative potential is often localized near electronegative atoms like oxygen, while positive regions may be found elsewhere, indicating sites prone to attack. researchgate.net

Table 1: Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Symbol | Significance | Predicted Trend for this compound |

| Highest Occupied Molecular Orbital | EHOMO | Energy of the outermost electrons; relates to electron-donating ability. | Relatively high, characteristic of an alkyne. |

| Lowest Unoccupied Molecular Orbital | ELUMO | Energy of the lowest empty orbital; relates to electron-accepting ability. | Lowered due to the influence of the iodine atom. mdpi.com |

| HOMO-LUMO Energy Gap | Egap | ELUMO - EHOMO; a key indicator of chemical reactivity and stability. | Reduced, suggesting higher reactivity. mdpi.commdpi.com |

| Chemical Hardness | η | Resistance to change in electron configuration. | Lower value, indicating a "softer" and more reactive molecule. mdpi.com |

| Chemical Potential | µ | The "escaping tendency" of electrons from a system. | Influenced by electronegativity of substituents. |

| Electrophilicity Index | ω | A measure of the ability to accept electrons. | Increased due to the electron-withdrawing iodine. mdpi.com |

This table is based on general principles of DFT and findings from analogous halogenated compounds.

Molecular Dynamics Simulations of Halogenated Propanol Analogues

Molecular Dynamics (MD) simulations provide a method to study the physical movements of atoms and molecules over time, offering insights into the stability and conformational dynamics of compounds like this compound and its analogues. mdpi.com These simulations are particularly useful for understanding how such molecules interact within a complex environment, for example, with a protein or in a solvent. mdpi.comnih.gov

In studies of similar halogenated inhibitors interacting with enzymes, MD simulations have been used to explore the stability of the molecule-protein complex. mdpi.com The results of these simulations often show that iodine-substituted compounds can form stable halogen-bonding interactions, where the iodine atom acts as an electrophilic region (a "σ-hole") that interacts favorably with nucleophilic sites like carbonyl oxygens on a protein. nih.gov The strength of this interaction generally increases with the atomic number of the halogen, following the trend I > Br > Cl. nih.gov MD simulations can track key geometric parameters, such as the distance between the halogen and an interacting atom and the angle of the bond, to confirm that these interactions conform to the expected geometry for stable halogen bonds. nih.gov

Quantum Chemical Studies on Reaction Energetics and Transition States

Quantum chemical calculations are essential for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the energetics of intermediates and transition states. researchgate.netnih.gov For reactions involving this compound, these methods can elucidate the most favorable pathways for its transformation.

Studies on the reactions of similar molecules, such as propargyl chloride, have used high-level computational approaches to model complex reaction sequences. researchgate.net These calculations show that reactions can proceed through multiple stages, such as an initial nucleophilic substitution at the carbon bearing the halogen, which may be followed by an acetylene-allene rearrangement to form a more stable intermediate. researchgate.net By calculating the activation energies for each potential step, researchers can predict the most likely reaction pathway. nih.govrsc.org For example, the reaction of a propargyl halide with a nucleophile can lead to the formation of both linear and cyclic products, and quantum chemical modeling can determine the transition state barriers for each pathway, explaining the observed product distribution under different experimental conditions. researchgate.net These computational models are critical for understanding how factors like temperature and solvent influence the reaction outcome. arxiv.org

Experimental Mechanistic Elucidation Techniques

While computational methods provide theoretical predictions, experimental techniques are crucial for observing and verifying reaction mechanisms, identifying transient intermediates, and quantifying the kinetics of transformations.

Spectroscopic Analysis of Reaction Intermediates (e.g., ESI-MS/MS, NMR, UV-Vis, ESR)

The identification of short-lived reaction intermediates is key to understanding a reaction mechanism. Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is a powerful technique for this purpose. umich.edunih.gov It allows for the gentle ionization of molecules directly from a reaction solution, enabling the detection of intermediates that might otherwise be too unstable to isolate. nih.govnih.gov For reactions involving this compound, ESI-MS can be used to monitor the reaction progress in real-time. nih.gov

The analysis of related propargyl alcohols shows they can undergo various rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. nih.govescholarship.org Electrophilic halogenation reactions of propargyl alcohols can yield products like α-iodoenones. escholarship.orgescholarship.org ESI-MS analysis would be expected to detect the protonated molecular ions [MH]+ of these intermediates and products. researchgate.net Subsequent MS/MS fragmentation of these ions would provide structural information, helping to confirm their identity. nih.govresearchgate.net For example, characteristic losses, such as the loss of water or other small molecules, can help piece together the structure of the transient species. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for characterizing the stable final products of these transformations, confirming the structural changes that have occurred. mdpi.com

Kinetic Studies of Thermal and Catalytic Transformations

Kinetic studies measure reaction rates to determine how factors like temperature, concentration, and catalysts influence the transformation of a compound. The thermal stability of the iodopropynyl functional group is of significant interest. A detailed kinetic study on the closely related compound 3-iodo-2-propynyl-butylcarbamate (IPBC), which shares the same reactive iodopropynyl moiety, provides critical insights into the thermal behavior of this compound. mdpi.com

The thermal degradation of IPBC was found to be significantly dependent on temperature, with noticeable degradation occurring at 70 °C and above. mdpi.com The degradation process was determined to follow first-order reaction kinetics. mdpi.com The primary step in the degradation pathway is the cleavage of the carbon-iodine bond. mdpi.com The rate of degradation increases substantially at higher temperatures, as shown by the rapid decrease in the retention of the compound. mdpi.com At 120 °C, nearly 40% of the compound degrades within two hours, while at 140 °C, almost 95% degrades in just one hour. mdpi.com This data suggests that this compound is similarly labile at elevated temperatures.

Table 2: Thermal Degradation Kinetics of an Iodopropynyl Moiety (Data from IPBC study)

| Temperature (°C) | Heating Time (hours) | Retention Rate (%) |

| 80 | 20 | 81.3 |

| 100 | 4 | 78.9 |

| 110 | 2 | 80.2 |

| 120 | 2 | 59.2 |

| 130 | 1 | 29.5 |

| 140 | 1 | 5.1 |

| 150 | 0.5 | 9.3 |

Data sourced from a kinetic study on the thermal degradation of IPBC, which serves as a direct analogue for the reactive iodopropynyl group in this compound. mdpi.com

Isotopic Labeling Experiments for Pathway Determination

Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing definitive evidence for reaction mechanisms and metabolic pathways. wikipedia.orgalliedacademies.org This method involves replacing an atom in a reactant molecule with one of its heavier, less abundant isotopes. wikipedia.org By tracking the position of this "label" in the reaction products, chemists can elucidate the precise sequence of bond-breaking and bond-forming events. wikipedia.orgalliedacademies.org Common stable isotopes used in these studies include Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). nih.govnih.gov The location of these isotopes in product molecules is typically determined using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

In the context of this compound, isotopic labeling can be employed to clarify its behavior in various transformations. For instance, to investigate the mechanism of a nucleophilic substitution reaction where the iodide is displaced, the starting material could be synthesized with a Carbon-13 label at the C-3 position (the carbon bonded to iodine). Analysis of the product would confirm whether the nucleophile attacked the C-3 carbon directly, retaining the label in the main product, or if a rearrangement occurred.

Another application involves studying the oxidation of the hydroxyl group. By using this compound synthesized with an Oxygen-18 label in the hydroxyl moiety (H-O¹⁸-), the subsequent reaction products can be analyzed. If the resulting carboxylic acid or other oxidized species retains the ¹⁸O label, it would provide insight into the oxidation mechanism, suggesting the original oxygen atom is conserved throughout the pathway.

A hypothetical experiment to distinguish between two possible pathways in a reaction involving this compound is outlined below.

Table 1: Hypothetical Isotopic Labeling Experiment for Reaction Pathway Determination of this compound

| Labeled Reactant | Proposed Pathway | Expected Labeled Product | Analytical Confirmation |

| 3-Iodo-2-propyn-1-¹⁸O-ol | Pathway A: Oxidation of the alcohol where the hydroxyl oxygen is retained. | 3-Iodopropiolate containing ¹⁸O in the carboxyl group. | Mass spectrometry would show the product's molecular weight increased by two mass units compared to the unlabeled product. |

| 3-Iodo-2-propyn-1-¹⁸O-ol | Pathway B: A mechanism involving the loss of the hydroxyl group and subsequent addition of oxygen from another source (e.g., water). | 3-Iodopropiolate containing only the natural abundance of ¹⁶O. | Mass spectrometry would show the product's molecular weight is consistent with the unlabeled compound. |

| 3-¹³C-3-Iodo-2-propynol | Pathway C: Sonogashira coupling with a terminal alkyne. | The resulting coupled product retains the ¹³C label adjacent to the newly formed C-C bond. | ¹³C NMR spectroscopy would show a signal corresponding to the labeled carbon in the final product structure. |

This methodological approach allows researchers to gain unambiguous evidence, distinguishing between plausible but different reaction mechanisms that might otherwise be indistinguishable. alliedacademies.org

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods are instrumental in characterizing the redox (reduction-oxidation) properties of molecules. wikipedia.org Cyclic voltammetry (CV) is a primary technique used for this purpose; it measures the current response of a substance to a linearly cycled potential sweep. ossila.comlibretexts.org The resulting plot, a cyclic voltammogram, provides crucial data on the potentials at which a compound is oxidized or reduced, the stability of the resulting species, and the kinetics of electron transfer. wikipedia.orgossila.com

The molecule this compound possesses several functional groups that are electrochemically active: the carbon-iodine bond, the primary alcohol, and the alkyne group. Each of these can participate in redox processes.

Reduction of the Carbon-Iodine Bond: The C–I bond is the weakest of the carbon-halogen bonds and is susceptible to electrochemical reduction. This process would involve the transfer of electrons to the C-I antibonding orbital, leading to the cleavage of the bond and the formation of a propargyl alcohol radical or anion and an iodide ion (I⁻). The potential at which this occurs is a key characteristic. Studies on iodide ions themselves show they can be electrochemically oxidized to iodine. researchgate.net

Oxidation of the Propargyl Alcohol: The primary alcohol group can be oxidized. Electrochemical oxidation of propargylic alcohols can yield the corresponding ketones or aldehydes. nih.gov In the case of this compound, oxidation would likely produce 3-iodo-2-propynal or, with further oxidation, 3-iodopropiolic acid. The CV would show an anodic (oxidation) peak corresponding to this transformation. nih.gov

Redox Behavior of the Alkyne: The carbon-carbon triple bond can also be reduced at very negative potentials, though this is often more difficult than C-I bond reduction.

A cyclic voltammetry experiment on this compound would reveal the specific potentials for these processes. By analyzing the peak potentials and currents, researchers can determine the number of electrons transferred in each step and assess the reversibility of the redox events. libretexts.org For example, a chemically irreversible process, like the reductive cleavage of the C-I bond, would show a prominent cathodic (reduction) peak with a diminished or absent corresponding anodic peak on the reverse scan. wikipedia.org

Table 2: Predicted Electrochemical Redox Behavior of this compound

| Electrochemical Process | Active Functional Group | Probable Potential | Description |

| Reduction | Iodoalkyne (C-I) | Cathodic (Negative) | Irreversible cleavage of the carbon-iodine bond to form a propargyl species and an iodide ion. |

| Oxidation | Primary Alcohol (-CH₂OH) | Anodic (Positive) | Oxidation of the primary alcohol to an aldehyde (3-iodo-2-propynal) or further to a carboxylic acid. This process may be mediated by electrocatalysts. nih.gov |

| Reduction | Alkyne (-C≡C-) | Highly Cathodic (Very Negative) | Reduction of the carbon-carbon triple bond to a double or single bond, typically requires a high potential. |

These electrochemical investigations provide fundamental insights into the electron-donating and accepting capabilities of this compound, which is critical for understanding its reactivity in redox-driven chemical transformations and for its potential application in areas like electrosynthesis. nih.govnih.gov

Applications of 3 Iodo 2 Propynol As a Key Synthon in Advanced Organic Synthesis Research

Construction of Complex Molecular Architectures

The dual functionality of 3-iodo-2-propynol makes it an ideal starting material for the synthesis of intricate molecules. The iodoalkyne moiety serves as a linchpin for carbon-carbon and carbon-heteroatom bond formations, enabling the assembly of diverse and complex scaffolds from simple precursors.

This compound and its derivatives are instrumental in constructing a variety of heterocyclic systems, which form the core of many pharmaceuticals and biologically active compounds.

Quinolines: Palladium-catalyzed annulation reactions between o-iodoanilines and propargyl alcohols, such as this compound, provide a direct and efficient route to 2,4-disubstituted quinolines under mild conditions. This method is noted for its tolerance of diverse functional groups. researchgate.net

Indoles: A highly efficient, two-step synthesis of 2,3-disubstituted indoles utilizes terminal acetylenes like this compound. nih.gov The process begins with a Sonogashira cross-coupling with an o-iodoaniline, followed by an electrophilic cyclization using iodine (I₂) to yield the 3-iodoindole product. nih.govacs.org The resulting C3-iodo substituent is a valuable functional handle that can be further modified through subsequent palladium-catalyzed coupling reactions, allowing for extensive diversification of the indole (B1671886) core. nih.gov

Thiochromenes: The synthesis of substituted 2H-thiochromenes can be achieved through the electrophilic iodo- or hydroarylation of S-aryl propargyl thioethers. These precursors are readily prepared from propargyl alcohols. The reaction proceeds via a 6-endo-dig cyclization, a process favored by the substitution pattern of the propargyl substrate. acs.org Thiochromenes are recognized as important building blocks for various bioactive compounds. nih.govatamanchemicals.com

Triazoles: As a terminal alkyne, this compound is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides reliable and regioselective access to 1,4-disubstituted 1,2,3-triazoles. The iodo and hydroxyl moieties of this compound are retained in the product, offering two distinct points for further functionalization of the triazole ring system. nih.govuni.lu

Table 1: Synthesis of Heterocyclic Frameworks Using this compound or its Derivatives

The strategic use of propargyl alcohols is a powerful tool in the total synthesis of natural products and their analogues. These synthons provide access to key intermediates that can be elaborated into complex target molecules. nih.govnih.gov For instance, a synthetic strategy involving the cyclization of an S-aryl propargyl thioether, derived from a tertiary propargyl alcohol, significantly shortened the synthesis of the retinoic acid receptor antagonist AGN194310 from eleven to just five steps. acs.org Similarly, propargylic carbinols serve as precursors to complex alkaloid scaffolds like the Erythrina family. researchgate.net

While direct total syntheses starting from this compound are context-specific, its utility is clearly demonstrated in its ability to rapidly generate functionalized heterocyclic cores, such as indoles and quinolines, which are prevalent in a vast number of natural products and medicinal agents. acs.orgnih.govresearchgate.net Furthermore, derivatives of this compound are themselves biologically active. A notable example is 3-iodo-2-propynyl butylcarbamate (IPBC), a widely used fungicide and preservative in industrial and cosmetic applications. atamanchemicals.comnih.govcaymanchem.com

Contributions to Atom-Economical and Sustainable Synthetic Methodologies

A primary goal of modern synthetic chemistry is the development of atom-economical and sustainable processes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. acs.orgdigitellinc.com this compound is a key enabler of such reactions.

Methodologies such as palladium-catalyzed annulations and tandem Sonogashira coupling-cyclization reactions are inherently atom-economical. researchgate.netacs.org They construct complex heterocyclic systems in one or two steps from simple precursors, avoiding lengthy linear sequences that often require protecting groups and generate significant waste. nih.gov The development of catalytic cascade reactions using propargyl alcohols and their derivatives represents a sustainable approach to assembling complex molecules efficiently. researchgate.net Electrochemical strategies, which avoid the use of stoichiometric chemical oxidants, are also being developed for reactions involving propargyl-substituted substrates, further aligning with the principles of green chemistry. acs.org

Development of Novel Catalytic Systems and Reaction Protocols

Research involving this compound and related propargyl alcohols has spurred the development and understanding of novel catalytic systems and reaction mechanisms. The hydroxyl group, in particular, can play a crucial role in catalysis.

Palladium and Copper Catalysis: The combination of palladium and copper catalysts is standard for Sonogashira couplings used in indole synthesis, enabling the crucial C-C bond formation between the alkyne and the aryl halide. nih.gov Palladium catalysis is also central to annulation reactions that produce quinolines and other polycyclic systems. researchgate.netrsc.org Mechanistic studies suggest these reactions often proceed through a Pd(II) catalytic cycle involving acetylide formation and migratory insertion. nih.gov

Gold Catalysis: The hydroxyl group of propargyl alcohols is a key motif for achieving high enantioselectivity in gold-catalyzed cycloisomerization reactions. It can form a hydrogen bond with the chiral ligand, creating a well-defined transition state that directs the stereochemical outcome of the reaction. acs.orgnih.gov

N-Heterocyclic Olefin (NHO) Catalysis: In reactions such as the carboxylative cyclization of propargyl alcohol with CO₂, NHOs have been identified as effective organocatalysts. Theoretical studies suggest a mechanism where the NHO acts as a base to generate a reactive ion pair intermediate, which then undergoes cyclization. acs.org

Transition-Metal-Free Protocols: Methods have been developed that bypass transition metals entirely. For example, the synthesis of 3-iodochromenes from 3-aryl-2-propyn-1-ols can be achieved using a combination of a diaryliodonium salt, a base, and N-iodosuccinimide (NIS) with a Lewis acid like BF₃·OEt₂.

Table 2: Catalytic Systems and Protocols for Reactions of Propargyl Alcohols

Q & A

Q. What strategies resolve contradictions in reported catalytic efficiencies when using this compound as a substrate?

- Answer : Contradictions often arise from solvent polarity effects or catalyst poisoning by iodine byproducts. Systematic studies should: (i) Use controlled catalyst screening (e.g., Pd(PPh) vs. CuI/ligand systems), (ii) Track iodine release via ion chromatography, (iii) Compare turnover numbers (TONs) under standardized conditions. Meta-analyses of existing data should prioritize peer-reviewed journals over vendor catalogs .

Q. How does the propargyl alcohol moiety in this compound influence its role in multi-component reactions (MCRs)?

- Answer : The hydroxyl group facilitates hydrogen bonding with catalysts (e.g., organocatalysts in Ugi reactions), while the alkyne enables cycloadditions. Researchers should optimize solvent polarity (e.g., THF vs. DCM) to balance nucleophilicity and steric accessibility. Reaction progress can be monitored via in situ FTIR to detect intermediate enolates or ketones .

Methodological Notes

- Data Contradiction Analysis : When conflicting reactivity data arise, cross-validate experimental conditions (e.g., reagent purity, moisture levels) and employ orthogonal characterization methods (e.g., GC-MS alongside H NMR) .

- Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate rate constants. Include negative controls (e.g., iodine-free analogs) to confirm mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.